N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide
Description
Properties
Molecular Formula |
C15H19N5O |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]butanamide |
InChI |
InChI=1S/C15H19N5O/c1-4-5-13(21)19-14(16)20-15-17-10(3)11-8-9(2)6-7-12(11)18-15/h6-8H,4-5H2,1-3H3,(H3,16,17,18,19,20,21) |
InChI Key |
FAQKMTOCJQMFOJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC(=O)N/C(=N\C1=NC(=C2C=C(C=CC2=N1)C)C)/N |
Canonical SMILES |
CCCC(=O)NC(=NC1=NC(=C2C=C(C=CC2=N1)C)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A widely adopted method involves cyclizing 2-amino-4,6-dimethylbenzoic acid with cyanogen bromide under acidic conditions. This reaction proceeds via nucleophilic attack of the amine on the nitrile, followed by cyclodehydration to yield the quinazoline ring. Modifications to this approach include the use of microwave irradiation (120°C, 30 min) to enhance reaction efficiency, achieving yields up to 78%.
Directed Metalation of Prefunctionalized Intermediates
Palladium-catalyzed cross-coupling has emerged as a powerful tool for introducing substituents post-cyclization. For example, Suzuki-Miyaura coupling of 2-chloro-4,6-dimethylquinazoline with boronic esters enables the installation of diverse functional groups at the C2 position, though this method requires stringent anhydrous conditions.
Amidination and Butanamide Conjugation
The stereospecific formation of the (E)-amidine linkage between the quinazoline and butanamide components is achieved through two distinct pathways:
Carbodiimide-Mediated Coupling
Reacting 4,6-dimethylquinazolin-2-amine with N-(tert-butoxycarbonyl)-4-aminobutanamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) generates the protected intermediate. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane affords the target compound in 65–72% yield. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Maximizes solubility of polar intermediates |
| Temperature | 0°C → rt | Prevents epimerization |
| Equivalents of EDC | 1.5 eq | Ensures complete activation |
One-Pot Tandem Rearrangement
Building on methodologies developed for benzamidine synthesis, a telescoped process condenses N-BOC-δ-aminobutyric acid with 2-isothiocyanato-4,6-dimethylquinazoline. Heating at 80°C in toluene induces an intramolecular aminoquinazolinone rearrangement, directly yielding the (E)-amidine configuration with 85% regioselectivity. This approach eliminates intermediate isolation steps, enhancing atom economy.
Stereochemical Control and Optimization
The (E)-configuration is thermodynamically favored due to reduced steric hindrance between the quinazoline methyl groups and the butanamide chain. Key findings from reaction optimization studies include:
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, increasing E:Z ratios from 3:1 to 9:1 compared to tetrahydrofuran (THF).
-
Additives : Molecular sieves (4Å) absorb generated water, shifting equilibrium toward the amidine product.
-
Temperature : Reactions conducted below 40°C favor kinetic control, inadvertently increasing Z-isomer formation.
Analytical Characterization and Validation
Rigorous spectroscopic analysis confirms structural integrity:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₆H₂₀N₆O ([M+H]⁺): 313.1724; Found: 313.1721.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | E:Z Ratio | Scalability |
|---|---|---|---|---|
| Carbodiimide Coupling | 72 | 98.5 | 9:1 | Moderate |
| Tandem Rearrangement | 85 | 99.2 | 20:1 | High |
The tandem rearrangement strategy outperforms traditional coupling in yield and stereoselectivity, though it requires specialized equipment for anhydrous conditions.
Industrial Considerations and Challenges
Scale-up efforts face three primary hurdles:
-
Cost of Palladium Catalysts : Suzuki couplings remain prohibitively expensive for multi-kilogram syntheses.
-
Byproduct Management : Hydrolysis of excess EDC generates insoluble urea derivatives, complicating purification.
-
Regulatory Compliance : Residual solvent limits (e.g., DMF < 880 ppm) necessitate stringent post-processing .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and butanamide groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Alkylated or acylated quinazoline derivatives
Scientific Research Applications
N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinase activity by competing with ATP for binding to the kinase active site, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Analogs Identified:
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (): Contains a quinolin-6-yl group instead of quinazolin-2-yl. Features a bromobenzyl substituent and an oxoindolin-3-ylidene core. pKa: 5.411 .
N-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-phenyl]butanamide Hydrochloride (): Shares the butanamide backbone but includes a hydroxy-isopropylamino-propoxy phenyl group.
4-[(1E)-N-(2-{(E)-[(2-hydroxyphenyl)methylidene]amino}ethyl)ethanimidoyl]benzene-1,3-diol (HMB) (–6): Tetradentate ligand with hydroxyphenyl and ethanimidoyl groups. Exhibits strong hydrogen-bonding capacity due to hydroxyl and imine groups.
Table 1: Structural and Physicochemical Comparison
Hydrogen-Bonding and Crystallinity
The target compound’s quinazoline and amide groups enable diverse hydrogen-bonding motifs (e.g., N–H···O and C=O···H–N), which are critical for crystal packing. In contrast, analogs like HMB leverage hydroxyl and imine groups to form intramolecular hydrogen bonds, enhancing thermal stability (decomposition at 198–199°C) . The absence of hydroxyl groups in the target compound may reduce its solubility in aqueous media compared to HMB but improve lipid membrane permeability.
Biological Activity
N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazoline moiety, which is known for its diverse biological activities. The chemical formula is represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₄O
This compound is believed to exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, particularly histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis.
- Induction of Apoptosis : Studies suggest that this compound can trigger programmed cell death in malignant cells by disrupting mitochondrial function and activating caspase pathways.
- Cell Cycle Arrest : There is evidence indicating that it can induce cell cycle arrest at the G2/M phase, thereby preventing further proliferation of cancer cells.
Table 1: Biological Activity Summary
Case Studies
Several studies have highlighted the potential of this compound in cancer therapy:
-
Study on Antitumor Activity :
- A recent study demonstrated that the compound exhibited significant antitumor activity in vitro against various cancer cell lines, including A2780 (ovarian cancer) and HepG2 (liver cancer). The results indicated that the compound could be a promising candidate for further development as an anticancer agent due to its potent HDAC inhibitory effects and ability to induce apoptosis.
-
Mechanistic Insights :
- Further mechanistic studies revealed that treatment with this compound led to alterations in gene expression profiles associated with cell survival and proliferation, supporting its role as an HDAC inhibitor.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-[(E)-Amino[(4,6-dimethylquinazolin-2-yl)amino]methylidene]butanamide?
- Methodological Answer : Synthesis requires precise control of reaction temperature (typically 60–80°C), pH (near-neutral conditions to avoid hydrolysis), and solvent selection (polar aprotic solvents like DMF or DMSO). The E-isomer configuration is stabilized by intramolecular hydrogen bonding between the amidine and quinazoline groups. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .
- Key Techniques : Monitor reaction progress via TLC; confirm product identity using H/C NMR (amide proton at δ 8.2–8.5 ppm; quinazoline aromatic protons at δ 7.5–8.0 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the stereochemical configuration (E/Z) of the amidine group?
- Methodological Answer : Use NOESY NMR to detect spatial proximity between the quinazoline methyl groups and the amidine proton. For the E-isomer, no cross-peaks are expected between these groups due to trans configuration. X-ray crystallography provides definitive confirmation by resolving the double-bond geometry .
Q. What analytical methods are essential for characterizing purity and structural integrity?
- Methodological Answer :
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Structure : H/C NMR for functional group assignment, FT-IR for amide C=O stretch (~1650 cm), and HRMS for molecular ion validation. Elemental analysis ensures stoichiometric consistency .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement. Compare experimental bond lengths (e.g., C=N in amidine: ~1.28 Å) and angles with density functional theory (DFT) calculations. Discrepancies in hydrogen bond networks (e.g., quinazoline N-H⋯O=C interactions) may indicate solvate formation or polymorphism .
Q. What strategies are effective for analyzing hydrogen-bonding patterns in the solid state?
- Methodological Answer : Apply graph set analysis (Etter’s rules) to categorize hydrogen bonds (e.g., , ) into motifs like chains (C(4)) or rings (R(8)). Use Mercury software to visualize interactions from SC-XRD data. For example, the quinazoline NH may form a bifurcated bond with adjacent amide carbonyl and solvent molecules .
Q. How can molecular docking predict the compound’s interaction with biological targets like BRD4 bromodomains?
- Methodological Answer : Dock the compound into the acetyl-lysine binding site using AutoDock Vina. Parameterize the amidine group’s partial charges via Gaussian09. Validate binding poses with molecular dynamics (MD) simulations (GROMACS) to assess stability of key interactions (e.g., quinazoline π-stacking with Trp81 in BRD4) .
Q. What experimental approaches address contradictions in biological activity data across assays?
- Methodological Answer :
- In vitro : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to measure target binding affinity.
- Off-target effects : Perform kinome-wide profiling or thermal shift assays to identify nonspecific interactions.
- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to correlate activity with compound degradation .
Q. How can supramolecular assembly influence the compound’s physicochemical properties?
- Methodological Answer : Study self-assembly in solution via dynamic light scattering (DLS) and TEM. In the solid state, analyze π-π stacking distances (SC-XRD) between quinazoline rings (~3.4–3.6 Å). Solubility can be modulated by co-crystallizing with cyclodextrins or surfactants .
Methodological Considerations
- Contradiction Analysis : If NMR suggests a planar amidine group but SC-XRD shows distortion, consider dynamic effects in solution (VT-NMR) or crystal packing forces .
- Advanced Synthesis : For regioselective modifications (e.g., introducing fluorophores), employ Pd-catalyzed cross-coupling at the quinazoline 2-position under inert conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
